molecular formula C15H9Cl2NO3 B2895786 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione CAS No. 339106-00-2

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B2895786
CAS No.: 339106-00-2
M. Wt: 322.14
InChI Key: BHFKZJCVIZMUPI-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to an isoindole dione core. The presence of chlorine atoms and the isoindole structure contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 2,4-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by cyclization to form the isoindole dione structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindole dione to its corresponding dihydro derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindole diones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
  • 4-methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde
  • 3-[(4-chlorobenzyl)oxy]benzaldehyde

Uniqueness

Compared to similar compounds, 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione stands out due to its unique isoindole dione structure. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications. The presence of the isoindole core also allows for a broader range of chemical modifications, enhancing its utility in research and industry.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-10-6-5-9(13(17)7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKZJCVIZMUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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